molecular formula C16H14N2O2 B8255733 7-(4-Methoxybenzyl)-1,7-naphthyridin-8(7H)-one

7-(4-Methoxybenzyl)-1,7-naphthyridin-8(7H)-one

Cat. No.: B8255733
M. Wt: 266.29 g/mol
InChI Key: KUNGGFIYCHSPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Methoxybenzyl)-1,7-naphthyridin-8(7H)-one is a synthetic organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a naphthyridine core structure substituted with a 4-methoxyphenylmethyl group at the 7th position and a ketone group at the 8th position. Naphthyridines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Properties

IUPAC Name

7-[(4-methoxyphenyl)methyl]-1,7-naphthyridin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-20-14-6-4-12(5-7-14)11-18-10-8-13-3-2-9-17-15(13)16(18)19/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNGGFIYCHSPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC3=C(C2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methoxybenzyl)-1,7-naphthyridin-8(7H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl chloride and 1,7-naphthyridine.

    Nucleophilic Substitution: The 4-methoxybenzyl chloride undergoes nucleophilic substitution with 1,7-naphthyridine in the presence of a base, such as potassium carbonate, to form the intermediate compound.

    Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent, such as potassium permanganate or chromium trioxide, to introduce the ketone group at the 8th position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxybenzyl)-1,7-naphthyridin-8(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional ketone or carboxylic acid groups, while reduction may yield alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(4-Methoxybenzyl)-1,7-naphthyridin-8(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in disease processes.

    Modulating Receptors: Interacting with cellular receptors to alter signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Methoxyphenyl)methyl]-1,7-naphthyridin-8-one: A similar compound with a different substitution pattern.

    7-[(4-Methoxyphenyl)methyl]-1,7-naphthyridin-8-ol: A derivative with an alcohol group instead of a ketone.

    7-[(4-Methoxyphenyl)methyl]-1,7-naphthyridin-8-carboxylic acid: A compound with a carboxylic acid group.

Uniqueness

7-(4-Methoxybenzyl)-1,7-naphthyridin-8(7H)-one is unique due to its specific substitution pattern and the presence of both a methoxyphenylmethyl group and a ketone group. This combination of functional groups contributes to its distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.